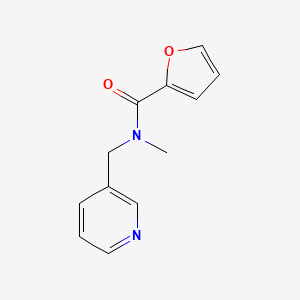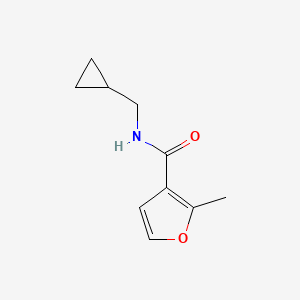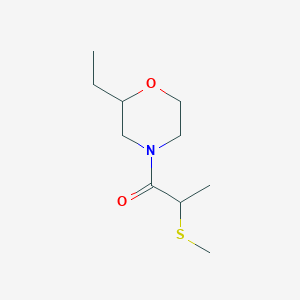
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, also known as DFP, is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among researchers due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It has also been shown to produce changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also produces consistent and reliable results in experiments. However, it is important to note that this compound is a controlled substance and must be handled with care to ensure safety.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the long-term effects of this compound use, as well as its potential for abuse and addiction.
In conclusion, this compound is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been found to possess a variety of pharmacological properties and interacts with various neurotransmitter systems in the brain. While it has several advantages for use in lab experiments, it is important to handle it with care due to its controlled substance status. There are several potential future directions for research on this compound, including further studies on its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the reductive amination reaction. One of the most common methods involves the reaction of 3,4-difluorophenylacetonitrile with methylamine and formaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including stimulant, euphoric, and empathogenic effects. It has also been shown to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-3-2-8-18(10-11)15(19)7-5-12-4-6-13(16)14(17)9-12/h4,6,9,11H,2-3,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQZOTWCGJHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)

![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)


![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)